methyl (1R,2S)-2-amino-1-(2,2,2-trifluoroacetyl)oxycyclobutane-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

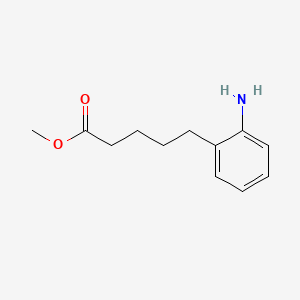

(1R,2S)-2-アミノ-1-(2,2,2-トリフルオロアセチル)オキシシクロブタン-1-カルボン酸メチルは、合成有機化合物です。 アミノ基、トリフルオロアセチル基、およびカルボン酸エステルを有するシクロブタン環を特徴としています。

準備方法

合成経路と反応条件

(1R,2S)-2-アミノ-1-(2,2,2-トリフルオロアセチル)オキシシクロブタン-1-カルボン酸メチルの合成は、一般的に複数のステップを含みます。

シクロブタン環の形成: これは、[2+2]環状付加反応によって達成できます。

官能基の導入: アミノ基とトリフルオロアセチル基は、それぞれ求核置換反応とアシル化反応によって導入できます。

エステル化: カルボン酸エステルは、メタノールと酸触媒を用いたエステル化反応によって形成されます。

工業的生産方法

工業的生産には、上記の合成経路の最適化されたバージョンが含まれ、収率、純度、および費用対効果に重点を置いています。 連続フロー化学や自動合成などの技術が使用される場合があります。

化学反応解析

反応の種類

酸化: この化合物は、特にアミノ基で酸化反応を受けます。

還元: 還元反応は、トリフルオロアセチル基を標的にし、ヒドロキシル基に変換できます。

置換: 求核置換反応は、トリフルオロアセチル基を他の官能基と置き換えることができます。

一般的な試薬と条件

酸化: 過酸化水素や過マンガン酸カリウムなどの試薬。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬。

置換: アミンやチオールなどの求核剤。

主要な生成物

酸化: ニトロソまたはニトロ誘導体の形成。

還元: ヒドロキシル誘導体の形成。

置換: 置換されたシクロブタン誘導体の形成。

科学研究の応用

化学

触媒作用: この化合物は、触媒反応における配位子として使用できます。

合成: より複雑な分子の合成における中間体として役立ちます。

生物学

酵素阻害: 生化学的研究における酵素阻害剤としての可能性。

創薬: 創薬におけるリード化合物としての探求。

医学

診断: 診断アッセイとイメージングにおける使用。

産業

材料科学: ユニークな特性を備えた新素材の開発における応用。

農業: 農薬の合成における可能性。

化学反応の分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.

Reduction: Reduction reactions can target the trifluoroacetyl group, converting it to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can replace the trifluoroacetyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted cyclobutane derivatives.

科学的研究の応用

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions.

Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Drug Development: Exploration as a lead compound in drug discovery.

Medicine

Diagnostics: Use in diagnostic assays and imaging.

Industry

Materials Science: Applications in the development of new materials with unique properties.

Agriculture: Potential use in the synthesis of agrochemicals.

作用機序

(1R,2S)-2-アミノ-1-(2,2,2-トリフルオロアセチル)オキシシクロブタン-1-カルボン酸メチルの作用機序には、特定の分子標的との相互作用が含まれます。 これらには、酵素、受容体、または他のタンパク質が含まれる場合があります。 トリフルオロアセチル基は、水素結合と疎水性相互作用を通じて結合親和性を高めることができます。

類似の化合物との比較

類似の化合物

(1R,2S)-2-アミノ-1-ヒドロキシシクロブタン-1-カルボン酸メチル: トリフルオロアセチル基がありません。

(1R,2S)-2-アミノ-1-(アセチル)オキシシクロブタン-1-カルボン酸メチル: トリフルオロアセチル基の代わりにアセチル基が含まれています。

独自性

(1R,2S)-2-アミノ-1-(2,2,2-トリフルオロアセチル)オキシシクロブタン-1-カルボン酸メチルにおけるトリフルオロアセチル基の存在は、脂溶性と代謝安定性の向上など、ユニークな化学的特性を与え、類似の化合物とは異なります。

類似化合物との比較

Similar Compounds

Methyl (1R,2S)-2-amino-1-hydroxycyclobutane-1-carboxylate: Lacks the trifluoroacetyl group.

Methyl (1R,2S)-2-amino-1-(acetyl)oxycyclobutane-1-carboxylate: Contains an acetyl group instead of a trifluoroacetyl group.

Uniqueness

The presence of the trifluoroacetyl group in methyl (1R,2S)-2-amino-1-(2,2,2-trifluoroacetyl)oxycyclobutane-1-carboxylate imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from similar compounds.

特性

分子式 |

C8H10F3NO4 |

|---|---|

分子量 |

241.16 g/mol |

IUPAC名 |

methyl (1R,2S)-2-amino-1-(2,2,2-trifluoroacetyl)oxycyclobutane-1-carboxylate |

InChI |

InChI=1S/C8H10F3NO4/c1-15-5(13)7(3-2-4(7)12)16-6(14)8(9,10)11/h4H,2-3,12H2,1H3/t4-,7+/m0/s1 |

InChIキー |

GSEUNPOMWPTDSM-MHTLYPKNSA-N |

異性体SMILES |

COC(=O)[C@]1(CC[C@@H]1N)OC(=O)C(F)(F)F |

正規SMILES |

COC(=O)C1(CCC1N)OC(=O)C(F)(F)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Acridinium, 9-[[(3-carboxypropyl)[(4-methylphenyl)sulfonyl]amino]carbonyl]-10-(3-sulfopropyl)-, inner salt](/img/structure/B11820106.png)

![3-O-tert-butyl 1-O-ethyl (3R,4S)-4-[[2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl]amino]pyrrolidine-1,3-dicarboxylate](/img/structure/B11820113.png)

![benzyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxybutanoate](/img/structure/B11820121.png)

![N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11820149.png)

![[(3-acetyloxyiminoisoindol-1-yl)amino] acetate](/img/structure/B11820166.png)

![5,10-bis(diphenylphosphanyl)-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,4,6,8,10,16,18,20,22-decaen-7-amine](/img/structure/B11820178.png)

![D-Tryptophan, N-[(1,1-diMethylethoxy)carbonyl]-2-Methylalanyl-, Methyl ester](/img/structure/B11820183.png)

![N-[(Z)-(5-amino-1,1,1-trifluoropentan-2-ylidene)amino]aniline;hydrochloride](/img/structure/B11820185.png)